1-pentyl-1H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
118227-36-4 |
|---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.2 g/mol |
IUPAC Name |
1-pentyl-1,2,4-triazole |
InChI |
InChI=1S/C7H13N3/c1-2-3-4-5-10-7-8-6-9-10/h6-7H,2-5H2,1H3 |
InChI Key |
MBFUJFHFOZMBTG-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=NC=N1 |
Canonical SMILES |
CCCCCN1C=NC=N1 |
Synonyms |
1H-1,2,4-Triazole,1-pentyl-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1 Pentyl 1h 1,2,4 Triazole and Its Structural Analogs
Direct Synthetic Routes to N1-Substituted 1,2,4-Triazole (B32235) Scaffolds
Direct synthesis methods provide foundational pathways to the 1,2,4-triazole core, often utilizing readily available starting materials. These routes are characterized by condensation and cyclization reactions.
Condensation Strategies with Aminoguanidine (B1677879) Bicarbonate
A classical and widely used method for constructing the 3-amino-1,2,4-triazole skeleton involves the condensation of aminoguanidine with carboxylic acids. at.ua Aminoguanidine bicarbonate is a common and stable precursor for this reaction. ufv.br The process begins with the acylation of the hydrazino group of aminoguanidine by a carboxylic acid, such as hexanoic acid (to introduce the pentyl group at a later stage or using a different strategy), forming an N-acyl aminoguanidine intermediate. at.uamdpi.com This intermediate then undergoes acid-catalyzed cyclization and dehydration to yield the triazole ring. ufv.brmdpi.com
The reaction's success is influenced by factors like the molar ratio of reactants, temperature, and reaction time. mdpi.com Microwave-assisted synthesis has been shown to be an effective green chemistry approach for this condensation, particularly with volatile carboxylic acids. mdpi.com The use of aminoguanidine bicarbonate is advantageous due to its low cost and ease of handling. ufv.br
A plausible mechanism involves the initial acid-catalyzed formation of a guanyl hydrazide, which is a reversible and crucial step. mdpi.com This intermediate then cyclizes through intramolecular nucleophilic attack and subsequently dehydrates to form the aromatic 1,2,4-triazole ring.
Cyclization Reactions Involving Hydrazine (B178648) Derivatives
The use of various hydrazine derivatives is a cornerstone in the synthesis of the 1,2,4-triazole ring. These methods offer versatility in introducing substituents onto the triazole core. A general and mild approach involves reacting substituted hydrazines with formamide (B127407), which can proceed smoothly under microwave irradiation without a catalyst, demonstrating excellent functional group tolerance. organic-chemistry.org
For N1-substituted triazoles, a monosubstituted hydrazine (e.g., pentylhydrazine) is a key starting material. One-pot, multicomponent reactions have been developed that combine a monosubstituted hydrazine, a carboxylic acid, and a primary amidine to regioselectively produce 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Another strategy involves the reaction of hydrazones with amines under oxidative conditions, using iodine as a catalyst, to form 1,3,5-trisubstituted 1,2,4-triazoles through a cascade of C-H functionalization and C-N bond formations. organic-chemistry.org
Furthermore, catalyst-free methods, such as the reaction of aryl/alkyl-hydrazines with arylidene thiazolones, proceed via ring opening and intramolecular cyclization to yield highly functionalized 1,2,4-triazoles. rsc.org This highlights the diverse reactivity of hydrazine derivatives in constructing the triazole heterocycle.
Advanced Approaches to Substituted 1,2,4-Triazoles with Alkyl Substituents
Modern synthetic chemistry has introduced sophisticated metal-catalyzed reactions that provide efficient and highly regioselective pathways to substituted 1,2,4-triazoles.
Metal-Catalyzed Cycloadditions and Coupling Reactions
Transition metal catalysis has become indispensable for the precise construction of complex heterocyclic systems, including N1-alkylated 1,2,4-triazoles.
Copper-Catalyzed Processes for 1,2,4-Triazole Ring Formation
Copper catalysts are particularly prominent in the synthesis of 1,2,4-triazoles due to their low cost and versatile reactivity. Copper-catalyzed [3+2] cycloaddition reactions are a powerful tool for forming the triazole ring. researchgate.net For instance, a one-pot method involves the copper-catalyzed reaction of nitriles and hydroxylamine, which proceeds through an amidoxime (B1450833) intermediate followed by cyclization. researchgate.net
Another significant copper-catalyzed approach is the oxidative coupling reaction. One such method uses air as the oxidant to achieve sequential N-C and N-N bond formation, starting from readily available materials. organic-chemistry.org Copper(II) catalysts have also been employed in the aerobic oxidative synthesis of 1,3,5-triaryl-1,2,4-triazoles from bisarylhydrazones, involving a room temperature C-H functionalization/C-N bond formation step. acs.org Furthermore, copper-catalyzed multicomponent reactions of isocyanides with aryl diazonium salts can produce 1,5-disubstituted 1,2,4-triazoles with high regioselectivity. rsc.orgnih.govisres.org
Table 1: Examples of Copper-Catalyzed Syntheses of 1,2,4-Triazoles
| Catalyst | Reactants | Product Type | Key Features | Reference |
| Cu(OAc)₂ | Nitriles, Hydroxylamine | Substituted 1,2,4-triazoles | One-pot synthesis, readily available starting materials. | researchgate.net |
| Cu(II) | Bisarylhydrazones | 1,3,5-Triaryl-1,2,4-triazoles | Aerobic oxidation, room temperature C-H functionalization. | acs.org |
| Cu(II) | Isocyanides, Aryl diazonium salts | 1,5-Disubstituted 1,2,4-triazoles | Catalyst-dependent regioselectivity. | rsc.orgnih.govisres.org |
| Phen-MCM-41-CuBr | Amidines, Nitriles | 3,5-Disubstituted-1,2,4-triazoles | Heterogeneous catalyst, uses O₂ as oxidant. | nih.gov |
Silver(I) and Other Transition Metal-Promoted Regioselective Synthesis
While copper is widely used, other transition metals, particularly silver, offer complementary and sometimes superior regioselectivity. Silver(I) catalysts have been shown to selectively produce 1,3-disubstituted 1,2,4-triazoles from the [3+2] cycloaddition of isocyanides and aryl diazonium salts, a distinct outcome compared to the 1,5-disubstitution observed with copper catalysts under similar conditions. rsc.orgnih.govisres.org This catalyst-dependent regioselectivity provides a powerful tool for synthetic chemists to selectively target specific isomers. nih.govisres.org
Silver catalysts have also been utilized in other transformations leading to triazole systems. For example, silver sulfate (B86663) has been employed in three-component reactions to prepare N1-vinyl-1,2,3-triazoles, showcasing its utility in forming N-substituted triazoles. nih.gov Although this example pertains to the 1,2,3-isomer, it underscores the potential of silver catalysis in this field. Other metals like palladium have also been used in multicomponent syntheses of trisubstituted triazoles. rsc.org
Table 2: Regioselective Metal-Catalyzed Synthesis of Disubstituted 1,2,4-Triazoles
| Catalyst | Reactants | Product | Yield | Reference |
| Ag(I) | Isocyanides, Aryl diazonium salts | 1,3-Disubstituted 1,2,4-triazole | 88% | nih.gov |
| Cu(II) | Isocyanides, Aryl diazonium salts | 1,5-Disubstituted 1,2,4-triazole | 79% | nih.gov |
Organocatalytic and Metal-Free Protocols
The demand for cleaner and more sustainable chemical processes has led to the development of organocatalytic and metal-free synthetic routes for 1,2,4-triazoles. These methods avoid the use of potentially toxic and expensive heavy metals.
One notable metal-free approach involves the [3+2] cycloaddition of α-diazoacetates with amino acid-derived alkyl N-hydroxy-phthalimide esters. acs.org This reaction, facilitated by the organic base 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU), produces highly functionalized 1,2,4-triazoles in excellent yields with a high degree of functional group tolerance. acs.org Another innovative, metal-free, three-component reaction utilizes isothiocyanates, amidines, and hydrazines to produce fully substituted 1H-1,2,4-triazol-3-amines. isres.org This method proceeds without external catalysts, ligands, or oxidants, featuring a [2+1+2] cyclization process that involves C–S and C–N bond cleavage and formation in a single pot. isres.org
Researchers have also developed a metal-free, base-promoted, three-component, one-pot reaction for synthesizing hybrid molecules where 1,3-diones and 1,2,4-triazoles are linked. rsc.org This protocol uses sodium carbonate and demonstrates a broad substrate scope under mild conditions. rsc.org Furthermore, a metal-free oxidative cyclization of trifluoroacetimidohydrazides using D-glucose as a C1 synthon provides a straightforward route to 3-trifluoromethyl-1,2,4-triazoles. isres.org The use of iodine as a catalyst enables the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines through a cascade of C-H functionalization and C-N bond formations. organic-chemistry.org
Aryl diazonium salts have also been employed as a nitrogen source in the metal-free synthesis of 1,2,4-triazoles through the decarboxylation and cyclization of 2-aryl-2-isocyanate, with 1,4-diazabicyclo[2.2.2]octane (DABCO) acting as a crucial weak base. frontiersin.orgnih.gov
Multicomponent Reaction (MCR) Strategies for 1,2,4-Triazole Assembly
Multicomponent reactions (MCRs) are highly efficient, offering a streamlined approach to complex molecules in a single step from three or more starting materials. This strategy is particularly valuable for creating diverse libraries of 1,2,4-triazoles.
A notable MCR allows for the direct synthesis of 1-aryl-1,2,4-triazoles from anilines, aminopyridines, and pyrimidines without the need for transition metal catalysts. organic-chemistry.orgacs.org This process involves the formation of an imidate intermediate that condenses with tosylamidoxime and cyclizes. organic-chemistry.org The regioselectivity of nitrogen placement is exceptionally high, and the reaction's efficiency can be enhanced with acid catalysts like ethanesulfonic acid. organic-chemistry.orgacs.org
Another powerful MCR involves a one-pot reaction of polyfunctionalized triazoles, DMF–DMA, acetophenone, and ethyl cyanoacetate (B8463686) or 3-oxo-3-phenylpropanenitrile in ortho-phosphoric acid to yield pyrazolyl- isres.orgrsc.orgrsc.orgtriazole derivatives. thieme-connect.com A metal-free, multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) has also been developed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. nih.govfrontiersin.org This method is noted for its use of readily available reagents and high efficiency. nih.govfrontiersin.org
Furthermore, a one-pot, four-component synthesis of 4,5‐diphenyl‐1H‐imidazol‐1‐yl‐1H‐1,2,4‐triazole derivatives has been achieved using KHSO4 as an acidic catalyst under ultrasonic irradiation, resulting in good to excellent yields in short reaction times. researchgate.net
Oxidative Cyclization Methodologies
Oxidative cyclization is a key strategy for the final ring-forming step in the synthesis of 1,2,4-triazoles. Various oxidants and catalytic systems have been employed to facilitate this transformation.
A copper-catalyzed tandem addition-oxidative cyclization provides a single-step synthesis of 1,2,4-triazoles from readily available starting materials, using molecular oxygen as the oxidant. organic-chemistry.org This method involves sequential N-C and N-N bond formation. organic-chemistry.org Another copper-catalyzed system utilizes O2 as the oxidant and K3PO4 as the base for the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines. isres.org
Metal-free oxidative cyclization methods have also been developed. For instance, iodine can be used to mediate the oxidative cyclization of trifluoroacetimidohydrazides, with DMF serving as the carbon source. isres.org Selenium dioxide has been used for the oxidative cyclization of hydrazones to form fused 1,2,4-triazoles. frontiersin.orgnih.gov Ceric ammonium (B1175870) nitrate (B79036) (CAN) in polyethylene (B3416737) glycol (PEG) is another effective system for the oxidative cyclization of amidrazones and aldehydes to produce 3,4,5-trisubstituted 1,2,4-triazoles. frontiersin.orgnih.gov Additionally, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) serves as a convenient oxidizing agent for the one-pot synthesis of N-fused 1,2,4-triazoles from 2-hydrazinopyridines or 2-hydrazinopyrazines and aldehydes in recyclable polyethylene glycol. semanticscholar.org
Microwave-Assisted and Ultrasonic Irradiation Synthesis
The use of non-conventional energy sources like microwave irradiation and ultrasound has significantly advanced the synthesis of 1,2,4-triazoles. These techniques often lead to shorter reaction times, higher yields, and milder reaction conditions.
Microwave-Assisted Synthesis Microwave-assisted synthesis has proven to be a highly efficient method for preparing 1,2,4-triazole derivatives. For example, substituted 1,2,4-triazoles can be synthesized from hydrazines and formamide under microwave irradiation without a catalyst, offering excellent functional group tolerance and high yields in short reaction times. organic-chemistry.orgorganic-chemistry.org One-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via cyclization with hydrazines followed by N-acylation of amide derivatives can be completed in just one minute with high yields under microwave irradiation, a significant improvement over conventional heating methods. nih.gov Similarly, piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives have been synthesized with impressive yields in 30 minutes, compared to 27 hours with conventional heating. nih.gov
Ultrasonic Irradiation Synthesis Ultrasonic irradiation is another green chemistry technique that promotes the synthesis of 1,2,4-triazoles. It has been successfully used in the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines from the cyclocondensation of enones or β-enaminones with 5-amino-1,2,4-triazole. nih.govresearchgate.net This method offers advantages such as shorter reaction times (5-17 minutes), mild conditions, high regioselectivity, and excellent yields compared to thermal heating. nih.govresearchgate.net Ultrasound has also been employed for the one-pot synthesis of 1,2,4-triazole derivatives from α-nitrophenyl hydrazones and methylene (B1212753) amines, using a phase transfer catalyst. asianpubs.org Furthermore, a series of N-substituted 1,2,4-triazole-2-thiol derivatives have been efficiently synthesized in high yields by coupling 1,2,4-triazole of 2-(4-isobutylphenyl) propanoic acid with different electrophiles under ultrasound radiation. mdpi.com
Electrochemistry-Driven Synthetic Transformations
Electrochemical methods offer a green and efficient alternative for synthesizing 1,2,4-triazoles, often avoiding the need for external oxidants or catalysts. These methods rely on the direct transfer of electrons to drive the desired chemical transformations.
A reagent-free intramolecular dehydrogenative C–N cross-coupling reaction under mild electrolytic conditions has been developed for the synthesis of 1,2,4-triazolo[4,3-a]pyridines and related heterocycles. rsc.org This atom- and step-economical one-pot process uses commercially available aldehydes and 2-hydrazinopyridines and is scalable. rsc.org
Another electrochemical approach enables the multicomponent synthesis of 1,5-disubstituted and 1-aryl-1,2,4-triazoles from aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols. organic-chemistry.orgacs.org In this system, alcohols act as both solvent and reactant, while NH4OAc serves as the nitrogen source, and the reaction proceeds at room temperature without strong oxidants or transition-metal catalysts. organic-chemistry.orgacs.org Furthermore, an electrochemical dehydrogenative [3+2] annulation of amines and hydrazones has been developed to produce a variety of functionalized 1,2,4-triazoles in a transition-metal-, acid-, base-, and external oxidant-free manner. sioc-journal.cn
Regioselectivity Control in 1,2,4-Triazole Synthesis
Controlling the regioselectivity in the synthesis of unsymmetrically substituted 1,2,4-triazoles is a significant challenge. The formation of different isomers can complicate purification and reduce the yield of the desired product.
One strategy to overcome this is through the desymmetrization of a symmetrical starting material. For example, the alkylation of symmetrical 3,5-dibromo-1,2,4-triazole can be controlled to selectively produce a desired mono-alkylated intermediate, which can then be further functionalized. thieme-connect.com Another approach involves a de novo synthesis, building the triazole ring with the desired substituents in a controlled manner. For instance, the slow addition of a hydrazine salt to an acetimidate, followed by reaction with triethyl orthoformate, can yield a specific isomer in good yield. thieme-connect.com
The choice of catalyst can also play a crucial role in directing regioselectivity. In the [3+2] cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis leads to the formation of 1,5-disubstituted isomers. isres.org Similarly, a copper-enabled three-component [3+2] annulation of nitriles and 2-diazoacetonitriles with aryldiazonium salts provides a regioselective route to 1-aryl-5-cyano-1,2,4-triazoles. isres.org
The electronic properties of the substituents can also influence the regioselectivity of thermal rearrangements. In the rearrangement of unsymmetrical 4-methyl-4H-1,2,4-triazoles to 1-methyl-1H-1,2,4-triazoles, alkylation occurs preferentially at the nitrogen adjacent to the ring carbon with the most electron-donating group. nih.gov
Green Chemistry Principles and Sustainable Synthetic Approaches in 1,2,4-Triazole Chemistry
The principles of green chemistry are increasingly being integrated into the synthesis of 1,2,4-triazoles to develop more environmentally friendly and sustainable processes.
The use of microwave irradiation and ultrasonic energy are prime examples of green chemistry in action, as they often reduce reaction times, energy consumption, and the need for harsh solvents. nih.govnih.govresearchgate.netrsc.org Microwave-assisted synthesis can proceed without a catalyst and in shorter time frames with higher yields compared to conventional heating. organic-chemistry.orgscielo.org.za Similarly, ultrasound-assisted methods offer mild conditions and high yields. nih.govresearchgate.netmdpi.com
Water-based and solvent-free reaction conditions are also being explored. One method involves the synthesis of 1,2,4-triazole derivatives under moderate conditions using K2CO3 as a base, adhering to green chemistry principles. isres.org The use of recyclable reaction media, such as polyethylene glycol (PEG), in oxidative cyclization reactions further enhances the sustainability of the process. semanticscholar.org
Electrochemical methods represent another significant step towards greener synthesis by eliminating the need for chemical oxidants and often proceeding under mild, ambient conditions. rsc.orgacs.org These methods reduce waste and improve the atom economy of the reactions. rsc.org Metal-free catalytic systems also contribute to sustainability by avoiding the use of toxic and expensive heavy metals. isres.orgrsc.org
Advanced Spectroscopic and Structural Characterization of 1 Pentyl 1h 1,2,4 Triazole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-pentyl-1H-1,2,4-triazole and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation. rsc.orgfrontiersin.orgjocpr.com
For this compound, the ¹H-NMR spectrum would characteristically show signals for the protons on the triazole ring and the pentyl chain. The protons on the triazole ring typically appear as distinct singlets in the aromatic region of the spectrum. The pentyl group protons would present as a series of multiplets and a triplet, corresponding to the different methylene (B1212753) groups and the terminal methyl group, respectively.
In a derivative such as 3-(2-(4-pentyl-1H-1,2,3-triazol-1-yl)ethyl)quinazolin-4(3H)-one, the ¹H NMR spectrum in CDCl₃ shows characteristic signals including a triplet at 0.85 ppm for the terminal methyl group of the pentyl chain and multiplets for the methylene groups. jocpr.com The triazole proton appears as a broad singlet at 7.19 ppm. jocpr.com
Similarly, the ¹³C-NMR spectrum provides valuable information. The carbon atoms of the triazole ring resonate at specific chemical shifts, which are sensitive to the substitution pattern. The carbons of the pentyl chain would appear in the aliphatic region of the spectrum. For instance, in 3-(2-(4-pentyl-1H-1,2,3-triazol-1-yl)ethyl)-2-methylquinazolin-4(3H)-one, the ¹³C NMR spectrum in CDCl₃ shows signals for the pentyl group carbons at 14.1, 22.6, 23.8, 29.3, and 31.5 ppm. jocpr.com
The specific chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra are instrumental in confirming the successful synthesis and purity of this compound and its various derivatives. acs.orgresearchgate.netjournalofbabylon.com
Table 1: Representative ¹H-NMR Data for a 1-Pentyl-1,2,3-triazole Derivative
| Functional Group | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (pentyl) | 0.85 | t |
| CH₂ (pentyl) | 1.19-1.35 | m |
| CH₂ (pentyl) | 1.51-1.63 | m |
| CH₂ (pentyl) | 2.56-2.71 | m |
| Triazole-H | 7.19 | br s |
Data for 3-(2-(4-pentyl-1H-1,2,3-triazol-1-yl)ethyl)quinazolin-4(3H)-one in CDCl₃. jocpr.com
Table 2: Representative ¹³C-NMR Data for a 1-Pentyl-1,2,3-triazole Derivative| Functional Group | Chemical Shift (ppm) |
|---|---|
| CH₃ (pentyl) | 14.1 |
| CH₂ (pentyl) | 22.6 |
| CH₂ (pentyl) | 23.8 |
| CH₂ (pentyl) | 29.3 |
| CH₂ (pentyl) | 31.5 |
Data for 2-methyl-3-(2-(4-pentyl-1H-1,2,3-triazol-1-yl)ethyl)quinazolin-4(3H)-one in CDCl₃. jocpr.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of functional groups. In this compound and its derivatives, the IR spectrum would display absorption bands corresponding to:
C-H stretching: Aromatic C-H stretching of the triazole ring is typically observed around 3100 cm⁻¹. researchgate.net Aliphatic C-H stretching from the pentyl group appears in the range of 2850-3000 cm⁻¹. jocpr.comscielo.br
C=N and N=N stretching: The stretching vibrations of the C=N and N=N bonds within the triazole ring usually occur in the 1400-1600 cm⁻¹ region. researchgate.netmdpi.com
C-N stretching: The C-N stretching vibration of the triazole ring can be observed around 1283 cm⁻¹. scielo.br
For example, the IR spectrum of 3-(2-(4-pentyl-1H-1,2,3-triazol-1-yl)ethyl)-2-methylquinazolin-4(3H)-one shows characteristic peaks at 2931 and 2857 cm⁻¹ (aliphatic C-H stretching) and 1675 cm⁻¹ (C=O stretching from the quinazolinone moiety). jocpr.com
Table 3: Key IR Absorption Bands for a 1-Pentyl-1,2,3-triazole Derivative
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3124, 3072 |
| Aliphatic C-H Stretch | 2931, 2857 |
| C=O Stretch | 1675 |
| C=N/N=N Stretch | 1595 |
Data for 2-methyl-3-(2-(4-pentyl-1H-1,2,3-triazol-1-yl)ethyl)quinazolin-4(3H)-one. jocpr.com
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The 1,2,4-triazole (B32235) ring exhibits characteristic π → π* transitions. The gas-phase UV absorption spectrum of 1H-1,2,3-triazole is dominated by a π → π* transition around 205 nm. researchgate.net The absorption maxima can be influenced by the solvent and the nature of the substituents on the triazole ring. For 1-alkyl-1,2,4-triazoles, UV-Vis absorption studies have been conducted to investigate their properties. researchgate.net
Mass Spectrometry (MS) and Elemental Microanalysis
Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural information. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, which helps in confirming the molecular formula. researchgate.netrsc.org
For instance, in the mass spectrum of a related compound, 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole (penconazole), while a molecular ion peak was not observed, prominent peaks corresponding to the loss of a chlorine atom were detected. nih.gov
Elemental Microanalysis: Elemental microanalysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. journalofbabylon.comelementalmicroanalysis.comresearchgate.net The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. This comparison serves as a crucial confirmation of the compound's purity and empirical formula. For example, the elemental analysis of 3-(2-(4-pentyl-1H-1,2,3-triazol-1-yl)ethyl)quinazolin-4(3H)-one showed results that were in close agreement with the calculated values for its molecular formula. jocpr.com
Table 4: Elemental Analysis Data for a 1-Pentyl-1,2,3-triazole Derivative
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 65.58 | 65.19 |
| H | 6.80 | 6.78 |
| N | 22.49 | 22.31 |
Data for 3-(2-(4-pentyl-1H-1,2,3-triazol-1-yl)ethyl)quinazolin-4(3H)-one. jocpr.com
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination
X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule. journalofbabylon.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For a derivative, 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole, single-crystal X-ray diffraction analysis revealed that the triazole ring is essentially planar. nih.govresearchgate.net The bond lengths within the triazole ring suggest electron delocalization. nih.govresearchgate.net The crystal structure also showed intermolecular C—H···N hydrogen bonding interactions that link the molecules into chains. nih.govresearchgate.net
Table 5: Selected Crystallographic Data for 1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅Cl₂N₃ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 25.083 (8) |
| b (Å) | 10.763 (2) |
| c (Å) | 11.206 (3) |
| β (°) | 105.654 (3) |
| V (ų) | 2913.1 (13) |
Data from a study on penconazole. nih.govresearchgate.net
Coordination Chemistry and Metal Complexation of 1,2,4 Triazole Based Ligands
Chelation Modes and Ligand Behavior of 1,2,4-Triazole (B32235) Scaffolds
The 1,2,4-triazole ring system is a versatile building block in coordination chemistry, capable of exhibiting various coordination modes. ethz.chscispace.com This versatility stems from the presence of three nitrogen atoms within the five-membered heterocyclic ring, which can act as donor sites for metal ions. scispace.com The specific coordination behavior is influenced by factors such as the substituents on the triazole ring, the nature of the metal ion, and the reaction conditions. rsc.org
Common coordination modes of 1,2,4-triazole derivatives include:
Monodentate Coordination: The ligand binds to a single metal center through one of its nitrogen atoms. ethz.ch
Bridging Coordination: The triazole ligand links two or more metal centers. A particularly common and stable bridging mode involves the N1 and N2 atoms, forming a binuclear or polynuclear structure. ethz.chmdpi.com This N1-N2 bridge provides a short and conjugated pathway that can facilitate magnetic exchange between paramagnetic metal centers. mdpi.com
Chelating Coordination: When the triazole ring is functionalized with additional donor groups, it can act as a chelating ligand, binding to a single metal center through multiple donor atoms. cdnsciencepub.comisres.org This chelation effect generally leads to increased complex stability. isres.org
The 1,2,4-triazole scaffold can also exist in different tautomeric forms, such as the 1H and 4H tautomers, which can influence its coordination behavior. researchgate.net Furthermore, deprotonation of the N-H bond can lead to the formation of triazolate anions, which also act as versatile ligands. ethz.chscispace.com The electronic properties of the triazole ring, being electron-rich and aromatic, allow for both hydrogen bonding and π-stacking interactions, which can play a role in the supramolecular assembly of the resulting metal complexes. nih.gov
Synthesis and Structural Characterization of Metal Complexes (e.g., Copper, Nickel, Zinc, Platinum, Tin)
The synthesis of metal complexes with 1-pentyl-1H-1,2,4-triazole and other 1-alkyl-1,2,4-triazoles typically involves the reaction of the triazole ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information.
Copper Complexes: Research has shown that 1-alkyl-1,2,4-triazoles can form various copper(II) complexes. For instance, the reaction of 1-butyl-1H-1,2,4-triazole with copper(II) chloride and copper(II) bromide yielded a tetranuclear complex, [Cu₄Cl₆O(C₆H₁₁N₃)₄], and a mononuclear complex, [CuBr₂(C₆H₁₁N₃)₄], respectively. scielo.br In the tetranuclear complex, each copper(II) ion exhibits a distorted trigonal bipyramidal geometry, while in the mononuclear complex, the copper atom adopts a distorted octahedral geometry. scielo.br The coordination in these complexes occurs through the nitrogen atoms of the triazole ligands. scielo.br
Nickel Complexes: Nickel(II) complexes with 1,2,4-triazole derivatives have been synthesized and structurally characterized. For example, nickel(II) acetate (B1210297) reacts with triazole ligands to form complexes with distorted octahedral geometries, where the nickel center is coordinated to nitrogen atoms from the triazole rings and other ligands like ethylenediamine. isres.org
Zinc Complexes: The coordination chemistry of zinc(II) with 1,2,4-triazole derivatives is extensive. rsc.org For instance, the synthesis and structure of a [2+2] macrocycle of zinc(II) ions with a bis-(4-(2-pyridylthiomethyl)triazolyl) ligand featuring a pentyl linker have been reported. rsc.org In this complex, the zinc(II) ions are coordinated to two N3 triazole nitrogen atoms and two chloride anions, resulting in a tetrahedral coordination geometry. rsc.org
Platinum Complexes: Platinum(II) complexes with 1,2,4-triazole derivatives have been synthesized and their structures elucidated. cdnsciencepub.comrsc.org These complexes often feature the triazole ligand acting in a chelating manner, coordinating to the platinum(II) center through a nitrogen atom of the triazole ring and another donor atom from a substituent group. cdnsciencepub.comcdnsciencepub.comresearchgate.net Dinuclear platinum(II) complexes with bridging triazole derivatives have also been reported, showcasing a paddlewheel-type structure. rsc.org
Organotin Complexes: Organotin(IV) complexes with 1,2,4-triazole derivatives are of interest due to their potential biological and industrial applications. isres.org The tin atom in these complexes can achieve coordination with hetero-donor atoms from the triazole ligand through both intramolecular and intermolecular interactions. isres.org
The following table summarizes the coordination geometries of some metal complexes with 1,2,4-triazole derivatives:
| Metal Ion | Ligand | Coordination Geometry | Reference |
| Copper(II) | 1-butyl-1H-1,2,4-triazole | Distorted Trigonal Bipyramidal / Distorted Octahedral | scielo.br |
| Nickel(II) | 1,2,4-triazole derivative | Distorted Octahedral | isres.org |
| Zinc(II) | bis-(4-(2-pyridylthiomethyl)triazolyl) with pentyl linker | Tetrahedral | rsc.org |
| Platinum(II) | 4-[(5-chloro-2-hydroxy-benzylidene)-amino]-3-propyl-1,2,4-triazole-5-thione | Paddlewheel (dinuclear) | rsc.org |
Theoretical Studies on Metal-Ligand Interactions and Complex Stability
Theoretical methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the nature of metal-ligand interactions and predicting the stability of complexes involving 1,2,4-triazole ligands. isres.orgekb.egugm.ac.id These computational studies provide insights into the electronic structure, bonding, and geometric properties of the complexes, complementing experimental findings. centralasianstudies.org
Bonding Analysis and Stability: DFT calculations can be used to analyze the molecular orbitals involved in the metal-ligand bond. For example, in nickel complexes with amido-functionalized N-heterocyclic carbene ligands derived from 1,2,4-triazole, DFT studies have shown that the NHC-Ni σ-bond interaction is highly polar. isres.org The molecular orbital corresponding to this bond has a significant contribution from the ligand fragment and a minimal contribution from the nickel center. isres.org
Theoretical studies have also been employed to predict the relative stability of different coordination modes. For instance, molecular orbital calculations on model titanium complexes with 1,2,4-triazolato ligands predicted that the η²-coordination mode is more stable than the η¹-coordination mode by a significant energy margin. acs.org
Geometric and Electronic Properties: DFT calculations are widely used to optimize the geometry of 1,2,4-triazole-based ligands and their metal complexes, and the results are often in good agreement with experimental data from X-ray crystallography. ekb.egugm.ac.id Furthermore, these calculations can predict various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the complex. isres.org
The following table presents key parameters obtained from theoretical studies on metal complexes of 1,2,4-triazole derivatives:
| Complex Type | Theoretical Method | Key Findings | Reference |
| Nickel(II)-NHC | DFT | Highly polar NHC-Ni σ-bond | isres.org |
| Titanium(IV)-triazolato | Molecular Orbital Calculations | η²-coordination more stable than η¹ | acs.org |
| Cobalt(II)-Schiff base | DFT/B3LYP | Confirmation of geometry and bonding | ugm.ac.id |
| Zinc(II)-azo dye | DFT | Determination of stability and electronic properties |
Influence of the Pentyl Substituent on Coordination Properties and Complex Architectures
The presence of an N-alkyl substituent, such as a pentyl group, on the 1,2,4-triazole ring can significantly influence the coordination properties of the ligand and the resulting architecture of the metal complexes. researchgate.net These influences can be both electronic and steric in nature.
Electronic Effects: The alkyl group, being electron-donating, can increase the electron density on the nitrogen atoms of the triazole ring, potentially enhancing their donor ability and the stability of the resulting metal complexes. isres.org
Studies on polymer inclusion membranes (PIMs) for metal ion transport have shown that the length of the alkyl chain in 1-alkyl-1,2,4-triazoles can affect the efficiency and selectivity of metal ion separation. researchgate.net For instance, in the separation of a mixture of palladium(II), zinc(II), and nickel(II) ions, 1-pentyl-triazole was found to provide the best selectivity for Pd(II) over Zn(II) and Ni(II). researchgate.net This suggests that the pentyl group provides an optimal balance of lipophilicity and steric accessibility for selective metal ion coordination.
Catalytic Applications of 1,2,4 Triazole Based Systems
1,2,4-Triazole (B32235) Ligands in Homogeneous Catalysis
1,2,4-triazole derivatives are effective ligands in homogeneous catalysis due to the presence of multiple nitrogen atoms that can coordinate with various transition metals. google.comtennessee.edu These metal complexes have shown remarkable activity and selectivity in a range of organic transformations, including oxidation reactions and carbon-carbon bond formation. tennessee.eduresearchgate.net
Transition metal complexes with 1,2,4-triazole ligands can catalyze the oxidation of hydrocarbons under mild conditions. google.com For instance, iron, copper, and manganese complexes have been investigated for the selective oxidation of methane (B114726) to methanol. google.com The electronic and steric properties of the substituents on the triazole ring can significantly influence the catalytic activity and selectivity of the resulting metal complex. tennessee.edu
In the realm of cross-coupling reactions, nickel complexes bearing 1,2,4-triazole-based N-heterocyclic carbene (NHC) ligands have been employed as catalysts for the borylation of aryl bromides. researchgate.net These catalysts facilitate the formation of carbon-boron bonds, which are valuable intermediates in organic synthesis.
Heterogeneous Catalysis Incorporating 1,2,4-Triazole Moieties
1,2,4-triazole units can be incorporated into solid supports to create robust and recyclable heterogeneous catalysts. google.commdpi.com These materials combine the catalytic activity of the triazole moiety with the practical advantages of heterogeneous systems, such as ease of separation and potential for continuous flow reactions. mdpi.com
One approach involves the functionalization of mesoporous silica (B1680970) with 1,2,4-triazole ligands, followed by coordination with a transition metal. google.com These materials can act as bifunctional catalysts. For example, composite nanoparticles of 1,2,4-triazole and 12-tungstophosphoric acid have been developed as acid-base bifunctional catalysts for biodiesel production through the transesterification of rapeseed oil. mdpi.com The interaction between the triazole and the heteropoly acid enhances thermal stability and catalytic activity. mdpi.com
Another strategy is the construction of metal-organic frameworks (MOFs) using 1,2,4-triazole derivatives as organic linkers. Polyoxovanadate-based MOFs incorporating 4-amino-1,2,4-triazole (B31798) have been synthesized and utilized as efficient heterogeneous catalysts for the Knoevenagel condensation and the oxidation of alcohols. bohrium.com The porous nature and the presence of both acidic and basic sites within these MOFs contribute to their catalytic performance. bohrium.com
Electrocatalytic Properties of 1,2,4-Triazole Metal Complexes
Metal complexes of 1,2,4-triazole and its derivatives have demonstrated significant potential in electrocatalysis, particularly for energy conversion and sensing applications. scielo.brmdpi.com These complexes can facilitate electrochemical reactions by lowering the overpotential required for processes such as CO2 reduction and oxygen reduction.
Rhenium(I) complexes containing pyridyl-triazole ligands have been studied as electrocatalysts for the reduction of carbon dioxide. mdpi.comacs.org The electrochemical properties of these complexes, including their reduction potentials, are influenced by the specific structure of the triazole ligand. acs.org The catalytic activity can be enhanced by the presence of a proton source. mdpi.comacs.org
Furthermore, copper(II) complexes with 1-butyl-1H-1,2,4-triazole have been used to modify carbon paste electrodes for the electrocatalytic reduction of hydrogen peroxide and trichloroacetic acid. scielo.br These modified electrodes exhibit good sensitivity and low detection limits, highlighting the potential of such complexes in the development of electrochemical sensors. scielo.br The electrochemical behavior and catalytic activity are attributed to the redox properties of the copper center coordinated to the triazole ligand. scielo.br
Reaction Mechanisms and Kinetics Involving 1 Pentyl 1h 1,2,4 Triazole
Mechanistic Pathways of 1,2,4-Triazole (B32235) Ring Formation
The synthesis of the 1,2,4-triazole core, the heterocyclic foundation of 1-pentyl-1H-1,2,4-triazole, can be achieved through several established mechanistic pathways. These routes typically involve the cyclization of linear precursors containing the necessary nitrogen and carbon atoms.
Classic methods include the Pellizzari synthesis , where amides react with hydrazides to form an acyl-amidrazone intermediate that subsequently undergoes intramolecular cyclization to yield the 1,2,4-triazole ring. chemicalbook.com Similarly, the Einhorn-Brunner reaction involves the acid-catalyzed condensation of diacylamines with hydrazines or their derivatives. chemicalbook.com
More contemporary and versatile methods often start from different precursors. One common strategy involves the reaction of amidines with various reagents. frontiersin.org For instance, a one-pot, two-step process can produce 1,3,5-trisubstituted-1,2,4-triazoles from carboxylic acids, amidines, and monosubstituted hydrazines with high regioselectivity and yields. isres.orgfrontiersin.org The mechanism begins with the in-situ formation of an amide, which then reacts with the hydrazine (B178648) and cyclizes. frontiersin.org Copper-catalyzed systems have also been developed to construct 1,2,4-triazoles from amidines and nitriles through a cascade addition-oxidation-cyclization process. nih.gov
Another significant pathway is the [3+2] cycloaddition . In these reactions, a three-atom component (like a nitrile imine or an azide) reacts with a two-atom component (like a nitrile). For example, nitrile imines, generated in-situ, can react with nitriles to form the triazole ring. mdpi.com Modern photochemical methods leverage the formation of a triplet intermediate from azodicarboxylates, which reacts with a diazoalkane to form an azomethine ylide. rsc.orgresearchgate.net This ylide then undergoes a [3+2] dipolar cycloaddition with a nitrile to furnish the 1,2,4-triazole skeleton. rsc.orgresearchgate.net
Investigation of Reaction Intermediates and Transition States
The formation of the 1,2,4-triazole ring and its subsequent alkylation proceed through a series of well-defined intermediates and transition states. During ring synthesis, linear precursors like acylhydrazides and amidrazones are common intermediates that precede the final cyclization step. isres.org In cycloaddition pathways, highly reactive species such as nitrile ylides and azomethine ylides are key intermediates. isres.orgrsc.org For example, in photochemical syntheses, an azomethine ylide is formed which then acts as a potent 1,2-dipole in the cycloaddition step. rsc.orgresearchgate.net
Computational studies, often using Density Functional Theory (DFT), have been instrumental in elucidating the energetic profiles and geometries of these transient species. mdpi.com Such analyses confirm the polar nature of many [3+2] cycloaddition reactions and help predict regioselectivity by examining the interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the electrophile. mdpi.com
For the introduction of the pentyl group onto the 1,2,4-triazole nitrogen, the mechanism involves the triazolate anion as a key intermediate. ed.ac.uknih.govacs.org This anion is an ambident nucleophile, meaning it can be alkylated at different nitrogen atoms (N1, N2, or N4). The regioselectivity of this alkylation is a critical aspect. Studies have shown that direct alkylation typically favors the N1 position. ed.ac.uk However, the reaction outcome can be dramatically altered through the use of organocatalysts that form intimate ion-pairs with the triazolate anion. ed.ac.uknih.govacs.org These ion-pairs can effectively block one nitrogen atom, thereby inverting the typical selectivity to favor the N4 position. ed.ac.uknih.gov
Furthermore, the thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles to the more stable 1-alkyl-1H-1,2,4-triazoles is proposed to proceed through an intermolecular nucleophilic displacement mechanism involving a dialkyltriazolium triazolate ion-pair intermediate . scispace.comresearchgate.netnih.govresearchgate.net Studies using chiral alkyl groups have shown that this rearrangement occurs with a high degree of inversion of configuration at the carbon atom attached to the nitrogen, supporting a dissociative ion-pair mechanism over a concerted one. scispace.com
Kinetic Studies of Reactions Involving 1,2,4-Triazole Nuclei
Kinetic studies on reactions involving the 1,2,4-triazole nucleus, particularly N-alkylation, provide quantitative insight into reaction rates and the factors that influence them. Such studies are directly applicable to understanding the synthesis of this compound.
One detailed study investigated the kinetics of reacting a sodium salt of 1,2,4-triazole with a complex alkyl halide in a batch reactor at elevated temperatures. acs.org The reaction rate was found to be significantly dependent on temperature. For instance, at 170 °C, the reaction reached near completion in under an hour, whereas at 120 °C, it was only about 70% complete after 8 hours. acs.org This highlights the substantial effect of temperature on the reaction kinetics.
The concentration of the triazole salt also plays a crucial role in both the reaction rate and selectivity. acs.org The following table summarizes the effect of temperature on the conversion of the alkyl halide reactant.
Table 1: Effect of Temperature on Reactant Conversion Over Time
| Time (h) | Conversion at 120 °C (%) | Conversion at 142 °C (%) | Conversion at 155 °C (%) |
|---|---|---|---|
| 1 | ~25 | ~60 | ~85 |
| 2 | ~40 | ~80 | ~95 |
| 4 | ~55 | ~95 | >98 |
| 8 | ~70 | >98 | >98 |
Data adapted from a kinetic study on the alkylation of 1,2,4-triazole sodium salt. acs.org
Further kinetic analyses of the N-alkylation of 1,2,4-triazole have established that the rate of substitution is first order with respect to the base used to form the triazolate anion. ed.ac.uk Interestingly, for the N-benzylation of 1,2,4-triazole, the ratio of N1 to N4 alkylation was found to be independent of the reaction progress and insensitive to temperature changes between 20°C and 50°C. ed.ac.uk
Kinetic modeling combined with experimental data has allowed for the determination of activation parameters, providing deeper mechanistic insight. The use of specific organocatalysts to form ion-pairs not only changes the regioselectivity but also affects the activation energies for substitution at the different nitrogen atoms. ed.ac.uk
Table 2: Kinetic Parameters for N-Benzylation of 1,2,4-Triazole with Different Catalysts
| Parameter (kJ mol⁻¹) | Catalyst PMD | Catalyst TBD |
|---|---|---|
| ΔΔ‡G (N1 vs N4) | 4.7 | 4.7 |
| ΔΔ‡G(X) (Relative TS Destabilization) | 10.0 | 3.2 |
| ΔΔ‡G&(X) (Intrinsic Barrier) | 19.1 | 10.8 |
| ΔΔ‡Ge(X) (Electrostatic Contribution) | 4.3 | 3.0 |
Data derived from kinetic modeling of N-benzylation of 1,2,4-triazole, comparing two different amidine-based organocatalysts (PMD and TBD). ed.ac.uk
These kinetic investigations are crucial for understanding the reaction mechanisms at a molecular level and for optimizing reaction conditions to achieve desired products like this compound efficiently and selectively. acs.org
Crystal Engineering and Supramolecular Assemblies of 1,2,4 Triazole Derivatives
Polymorphism and Solid-State Structures of 1,2,4-Triazoles
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the study of molecular crystals, as different polymorphs can exhibit distinct physical and chemical properties. While specific studies on the polymorphism of 1-pentyl-1H-1,2,4-triazole are not extensively documented, the phenomenon is well-recognized within the broader class of 1,2,4-triazole (B32235) derivatives.
For instance, research on 3-nitro-1,2,4-triazole (B13798) has revealed the existence of at least two polymorphic forms, designated as Form I and Form II. nih.gov These polymorphs exhibit different crystal systems, with Form I being tetragonal and Form II being monoclinic. nih.gov The transformation between these forms is influenced by temperature, with Form II irreversibly converting to the more stable Form I upon heating. nih.gov This transformation highlights the subtle energetic differences between the crystal packing arrangements that give rise to polymorphism. The study of such phenomena is crucial for controlling the solid-state properties of materials.
Non-Covalent Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)
The assembly of 1,2,4-triazole derivatives in the crystalline state is governed by a variety of non-covalent interactions, with hydrogen bonding and π-π stacking being particularly significant. These interactions dictate the formation of specific supramolecular synthons, which are recurring structural motifs in crystal engineering.
Hydrogen Bonding:
The nitrogen atoms of the 1,2,4-triazole ring are effective hydrogen bond acceptors. In the absence of stronger hydrogen bond donors (like O-H or N-H), weaker C-H···N interactions play a crucial role in the crystal packing. A pertinent example can be found in the crystal structure of 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole, a compound closely related to this compound. In its crystalline form, molecules are linked into chains by intermolecular C-H···N hydrogen bonds. nih.goviucr.org
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| C3-H3A···N3 | 0.98 | 2.58 | 3.497 (4) | 156 |
The polarization of C-H bonds adjacent to the electron-withdrawing triazole ring enhances their ability to act as hydrogen bond donors, leading to robust supramolecular assemblies. acs.org
π-π Stacking:
Design of Supramolecular Architectures with 1,2,4-Triazole Building Blocks
The predictable and directional nature of the non-covalent interactions involving the 1,2,4-triazole moiety makes it an excellent building block for the design of complex supramolecular architectures. iucr.org By modifying the substituents on the triazole ring, it is possible to tune the resulting solid-state structures and their properties.
1-Alkyl-1,2,4-triazoles, including this compound, can act as ligands in the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The nitrogen atoms of the triazole ring can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. scispace.com The length and flexibility of the alkyl chain can influence the dimensionality and topology of the resulting framework by controlling the spatial arrangement of the coordinating units.
The interplay between coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking, provides a powerful tool for controlling the self-assembly process. For example, in coordination polymers constructed from 1,2,4-triazole-based ligands, hydrogen bonds can link adjacent polymeric chains into higher-dimensional supramolecular structures. researchgate.net The design of these architectures is a key focus of crystal engineering, with potential applications in areas such as catalysis, gas storage, and molecular sensing.
Synthetic Transformations and Derivatization Strategies Utilizing 1 Pentyl 1h 1,2,4 Triazole As a Molecular Building Block
Functionalization of the Pentyl Side Chain
While direct functionalization of the pentyl side chain on a pre-formed 1-pentyl-1H-1,2,4-triazole is not extensively documented in dedicated studies, the existence of derivatives such as Penconazole, 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole, confirms the feasibility of introducing substituents onto the pentyl group. raco.catnih.gov Typically, such modifications are incorporated into the pentyl-containing starting material before the triazole ring is formed. For instance, the synthesis of Penconazole involves the condensation of 2-(2,4-dichlorophenyl)-1-pentanol with 1,2,4-triazole (B32235). nih.gov
However, general synthetic methodologies could be applied to directly modify the pentyl chain of this compound. These strategies, while not specifically reported for this compound, are established for the functionalization of alkyl chains in other contexts. Potential approaches include:
Free-Radical Halogenation: This method could introduce a halogen (e.g., bromine or chlorine) onto the pentyl chain, creating a reactive handle for subsequent nucleophilic substitution reactions. The selectivity of this reaction can be influenced by the reaction conditions.
C-H Activation/Functionalization: Modern catalytic methods involving transition metals (e.g., palladium, rhodium, or iron) could enable the direct conversion of a C-H bond on the pentyl chain to a C-C, C-N, or C-O bond. The regioselectivity of such reactions would be a critical aspect to control.
These hypothetical pathways represent opportunities for creating a diverse library of derivatives from the parent this compound molecule.
Modifications at the Triazole Ring Positions (e.g., N- and C-Substitutions)
The 1,2,4-triazole ring itself offers multiple sites for substitution, allowing for significant structural diversification. Both nitrogen and carbon atoms can be targeted to introduce new functional groups.
N-Substitution:
The this compound molecule can undergo further alkylation at the N-4 position to form quaternary triazolium salts. This reaction is particularly relevant in the synthesis of ionic liquids. For example, 1-alkyl-1,2,4-triazoles are readily quaternized at the N-4 position using fluorinated alkyl halides under neat conditions, yielding ionic liquids with specific thermal properties. nih.gov This N-alkylation transforms the neutral triazole into a cationic species, significantly altering its physical and chemical properties.
C-Substitution:
The carbon atoms at the C-3 and C-5 positions of the triazole ring are susceptible to deprotonation and subsequent functionalization, especially when directed by the N-1 substituent.
Metathesis-Based Functionalization: A powerful strategy for C-functionalization involves the use of strong bases to deprotonate the C-H bonds at positions 3 and 5. The use of TMP-metal bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl or TMPZnCl·LiCl allows for the selective magnesiation or zincation of N-alkyl-1,2,4-triazoles. acs.org These organometallic intermediates can then react with a variety of electrophiles, such as alkyl halides or sources of electrophilic amines, to introduce substituents at the C-3 and C-5 positions. For instance, double magnesiation of an N-alkyl triazole followed by reaction with an electrophile can yield a 3,5-disubstituted product. acs.org
Lithiation: The C-5 proton of 1-substituted-1,2,4-triazoles can be abstracted using strong organolithium bases like n-butyllithium. clockss.org The resulting lithiated intermediate is a potent nucleophile that can react with electrophiles such as carbon dioxide or alkyl halides to introduce functional groups specifically at the C-5 position. Furthermore, it is possible to introduce bromine atoms at the C-3 and C-5 positions, and these can subsequently undergo lithium-halogen exchange to generate lithiated species for further reaction. vulcanchem.com
The table below summarizes key derivatization reactions at the triazole ring.
| Position | Reaction Type | Reagents | Product Type | Reference(s) |
| N-4 | Quaternization | Alkyl Halides (e.g., CF₃CH₂CH₂I) | 1-Pentyl-4-alkyl-1,2,4-triazolium Salts | nih.gov |
| C-3 / C-5 | Magnesiation/Zincation | TMPMgCl·LiCl or TMPZnCl·LiCl, Electrophile | 3- and/or 5-substituted 1-Pentyl-1,2,4-triazoles | acs.org |
| C-5 | Lithiation | n-Butyllithium, Electrophile | 5-substituted 1-Pentyl-1,2,4-triazoles | clockss.org |
Synthesis of Fused 1,2,4-Triazole Systems
The 1-pentyl-1,2,4-triazole core can be incorporated into larger, fused heterocyclic systems. These reactions typically involve starting with a 1-pentyl-1,2,4-triazole derivative that has been pre-functionalized to enable a subsequent cyclization reaction.
One prominent strategy is the intramolecular C-H functionalization. For example, a 1,2,4-triazole moiety can act as a directing group for a ruthenium-catalyzed C-H arylation, and subsequent palladium-catalyzed intramolecular C-H functionalization can lead to the formation of fused systems like 1,2,4-triazolophenanthridine. organic-chemistry.org This approach would require the initial synthesis of a 1-pentyl-1,2,4-triazole bearing an appropriately positioned aryl group.
Another versatile method involves the construction of bicyclic nih.govfrontiersin.orgresearchgate.net-triazoles from amino acids and acyl hydrazines. acs.org This modular three-step procedure allows for the formation of 5-, 6-, and 7-membered rings fused to the triazole. By starting with an acyl hydrazine (B178648) derived from a 1-pentyl-1,2,4-triazole carboxylic acid, this methodology could be adapted to create a wide range of fused systems containing the 1-pentyl moiety.
Development of Hybrid Molecular Systems Incorporating the 1-Pentyl-1,2,4-Triazole Moiety
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery. The 1-pentyl-1,2,4-triazole moiety has been successfully used as a key component in the synthesis of such hybrid systems. farmaciajournal.com
Research has demonstrated the synthesis of 1,2,4-triazole-(thio)semicarbazide hybrid molecules starting from 4-amino-1-pentyl-3-phenyl-1H-1,2,4-triazole-5(4H)-one. nih.gov In this work, a series of 32 different hybrid compounds were synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. nih.gov
In a similar vein, hybrid molecules containing both a 1,2,4-triazole-3-one ring and a 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole-5-thione ring have been developed. researchgate.net These syntheses started with a 2-pentyl-5-phenyl-1,2,4-triazole-3-one precursor, which was elaborated to introduce the second heterocyclic system.
Furthermore, a metal-free, base-promoted three-component reaction has been developed to create hybrid molecular scaffolds linking 1,2,4-triazoles to various 1,3-diones via a benzyl (B1604629) bridge. rsc.org This one-pot protocol demonstrates the utility of aldehyde hydrazones, which can be derived from 1-pentyl-1,2,4-triazole precursors, in multicomponent reactions to rapidly build molecular complexity.
The table below presents examples of hybrid systems built from 1-pentyl-1,2,4-triazole precursors.
| Precursor Moiety | Linked Heterocycle/System | Synthetic Strategy | Resulting Hybrid System | Reference(s) |
| 1-Pentyl-1,2,4-triazolone | (Thio)semicarbazide | Multi-step synthesis | 1,2,4-Triazole-(thio)semicarbazide hybrids | nih.gov |
| 2-Pentyl-1,2,4-triazolone | 1,3,4-Thiadiazole | Multi-step synthesis | 1,2,4-Triazolone-1,3,4-Thiadiazole hybrids | researchgate.net |
| 2-Pentyl-1,2,4-triazolone | 1,2,4-Triazole-5-thione | Multi-step synthesis | 1,2,4-Triazolone-1,2,4-Triazole-5-thione hybrids | researchgate.net |
| 1,2,4-Triazole | 1,3-Diones (e.g., 4-hydroxycoumarin) | Three-component, one-pot reaction | 1,3-Dione-benzyl-1,2,4-triazole hybrids | rsc.org |
Future Perspectives in 1,2,4 Triazole Research
Emerging Synthetic Methodologies for Enhanced Accessibility and Diversity
The synthesis of 1,2,4-triazole (B32235) derivatives has been a subject of intense research, with numerous methods developed over the years. nih.govnih.gov Traditional methods, such as the Pellizzari, Einhorn-Brunner, and Huffmann syntheses, have been complemented by modern techniques that offer greater efficiency, milder reaction conditions, and broader substrate scope. chemicalbook.com For instance, the synthesis of 1-alkyl-1,2,4-triazoles, including 1-pentyl-1H-1,2,4-triazole, can be achieved through the alkylation of 1H-1,2,4-triazole. chemicalbook.com The regioselectivity of this reaction, yielding either the 1- or 4-substituted isomer, can be controlled by the choice of base and reaction conditions. chemicalbook.com
Future research in this area is focused on the development of more sustainable and atom-economical synthetic routes. This includes the use of microwave-assisted and ultrasound-assisted synthesis, which can significantly reduce reaction times and improve yields. mdpi.com One-pot, multi-component reactions are also gaining prominence as they allow for the rapid construction of complex molecular architectures from simple starting materials. nih.govisres.org For compounds like this compound, these advanced methodologies could enable the efficient synthesis of a diverse library of derivatives with varied functionalities, paving the way for structure-activity relationship studies and the discovery of novel applications. The use of greener solvents, such as water and ethanol, is also a key trend, aiming to reduce the environmental impact of chemical synthesis. jrespharm.com
Advanced Computational Modeling and Data Science Applications in Triazole Chemistry
Computational chemistry and data science are revolutionizing the field of drug discovery and materials science, and triazole chemistry is no exception. numberanalytics.comnumberanalytics.com Machine learning and artificial intelligence (AI) are increasingly being used to predict the physicochemical properties, biological activities, and toxicity of heterocyclic compounds, including 1,2,4-triazoles. nih.govresearchgate.net These in silico methods can significantly accelerate the research process by prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. ujmm.org.ua
For a molecule like this compound, computational tools can be employed to:
Predict Biological Activity: Molecular docking studies can simulate the interaction of this compound and its derivatives with various biological targets, such as enzymes and receptors, to predict their potential as therapeutic agents. researchgate.netnih.gov For example, docking studies have been used to identify triazole derivatives with potential antifungal activity. ujmm.org.ua
Optimize Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of triazole derivatives with their observed activities, guiding the design of new compounds with improved properties. researchgate.net
Design Novel Materials: Density Functional Theory (DFT) calculations can be used to predict the electronic and optical properties of triazole-based materials, aiding in the design of new materials for applications in electronics and photonics. frontiersin.org
The integration of these computational approaches with experimental work will be crucial for unlocking the full potential of 1,2,4-triazole derivatives.
Exploration of Novel Applications in Materials Science, Agrochemistry, and Dye Chemistry
The unique properties of the 1,2,4-triazole ring have led to its incorporation into a wide range of materials and chemicals. nih.goveurekaselect.com Future research will continue to explore and expand upon these applications.
Materials Science: 1,2,4-triazole derivatives are of interest for their potential use in various materials. researchgate.netresearchgate.net Their ability to coordinate with metal ions makes them valuable ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials have potential applications in gas storage, catalysis, and sensing. The electron-deficient nature of the triazole ring also makes it a suitable building block for electron-transporting and hole-blocking materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. researchgate.netresearchgate.net Research into 1-alkyl-1,2,4-triazoles, such as this compound, has shown their ability to act as carriers in polymer inclusion membranes for the separation of metal ions. researchgate.netresearchgate.net
Agrochemistry: 1,2,4-triazoles are a well-established class of agrochemicals, with many derivatives used as fungicides, herbicides, and plant growth regulators. rjptonline.orgresearchgate.net The triazole ring is a key component of many sterol demethylation inhibitor (DMI) fungicides. mdpi.com The development of new and more effective agrochemicals is driven by the need to combat resistance in plant pathogens and to meet the demands of a growing global population. mdpi.com Future research will focus on designing novel triazole derivatives, potentially including those with a pentyl substituent, that exhibit high efficacy, broad-spectrum activity, and favorable environmental profiles. nih.gov
Dye Chemistry: The 1,2,4-triazole moiety can be incorporated into the structure of azo and azomethine dyes. nih.govnih.gov These dyes can exhibit interesting solvatochromic and electrochemical properties. nih.gov The synthesis of new triazole-based dyes is an active area of research, with potential applications in textiles, printing, and as functional dyes in various technologies. google.com
Interdisciplinary Research Opportunities in Heterocyclic Chemistry
The future of 1,2,4-triazole research, and heterocyclic chemistry in general, lies in interdisciplinary collaboration. nih.govmsesupplies.com The complex challenges in fields like medicine, materials science, and agriculture require a multifaceted approach that combines the expertise of synthetic chemists, computational scientists, biologists, and engineers. umn.edursc.org
For a compound like this compound, interdisciplinary research could lead to exciting new discoveries. For example, collaboration between synthetic chemists and materials scientists could lead to the development of novel triazole-based polymers with tailored properties. Similarly, joint efforts between medicinal chemists and biologists could result in the identification of new therapeutic targets for triazole-based drugs. nih.gov The study of 1,2,4-triazole-(thio)semicarbazide hybrids, starting from a related compound, 4-amino-1-pentyl-3-phenyl-1H-1,2,4-triazole-5(4H)-one, has already shown promise in the development of tyrosinase inhibitors, highlighting the potential of such interdisciplinary work. nih.gov
Q & A
Basic: What are the common synthetic routes for preparing 1-pentyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?
Methodological Answer:
- Hydroxymethylation and Alkylation : React 1H-1,2,4-triazole with paraformaldehyde under acidic catalysis to form 1-(hydroxymethyl)-1,2,4-triazole, followed by alkylation with pentyl bromide in the presence of a base (e.g., K₂CO₃) .
- One-Pot Synthesis : Use NaOH as a catalyst for nucleophilic substitution of pentyl halides with 1,2,4-triazole, optimizing solvent polarity (e.g., DMF) and temperature (60–80°C) to improve yield .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the pure product .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and pentyl chain integration (e.g., δ 4.25 ppm for N-CH₂ in ¹H NMR) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₇H₁₃N₃, MW 155.20 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detect N-H stretches (~3400 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .
Advanced: How can computational methods like DFT aid in predicting the reactivity of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-311G+(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO), predicting electrophilic/nucleophilic sites. Compare with experimental substituent effects (e.g., nitro or amino groups) .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction pathways for derivatives like 3-fluoro-dinitromethyl-1,2,4-triazole, correlating with synthetic yields .
Advanced: What strategies resolve contradictions in bioactivity data across studies involving 1,2,4-triazole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., pentyl vs. phenyl groups) and assay against standardized bacterial/fungal strains (e.g., E. coli ATCC 25922) to isolate structural determinants of activity .
- Dose-Response Analysis : Use Hill equation modeling to compare EC₅₀ values, addressing discrepancies in reported minimum inhibitory concentrations (MICs) .
Analytical: How to develop a validated HPLC method for detecting impurities like 4-amino-1,2,4-triazole in 1-pentyl derivatives?
Methodological Answer:
- Chromatographic Conditions : Use a C18 column (250 × 4.6 mm, 5 µm), mobile phase (acetonitrile:water 30:70, 0.1% TFA), flow rate 1.0 mL/min, and UV detection at 254 nm .
- Validation Criteria : Ensure relative standard deviation (RSD) of peak areas <2% and column efficiency ≥1500 theoretical plates for reproducibility .
Thermodynamic: How to determine heat capacity and other thermodynamic properties of this compound?
Methodological Answer:
- Adiabatic Calorimetry : Measure heat capacity (Cp) across 300–400 K using a sealed cell, correcting for phase transitions. Reported Cp for related triazoles (e.g., 1-methyl-1H-1,2,4-triazole) is ~200 J/mol·K at 298 K .
- Group Contribution Methods : Estimate entropy (ΔS) and enthalpy (ΔH) via Benson’s increments for alkyl-triazole systems .
Biological: What considerations are needed when using this compound in RNA-Seq or ChIP-Seq studies?
Methodological Answer:
- Dose Optimization : For gene induction (e.g., in yeast ChIP-Seq), titrate concentrations (e.g., 5–20 mM 3-amino-1,2,4-triazole) to balance efficacy and cytotoxicity .
- Data Normalization : Apply principal component analysis (PCA) to RNA-Seq data to distinguish biological effects from batch variability .
Safety: What are the critical safety protocols for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves (JIS T 8116), chemical goggles (JIS T 8147), and N95 masks (JIS T 8151) to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods with ≥0.5 m/s face velocity and avoid inhalation of aerosols .
Energetic Materials: What synthetic pathways yield high-energy-density materials from 1,2,4-triazole scaffolds?
Methodological Answer:
- Nitro Functionalization : React 1,2,4-triazole with HNO₃/H₂SO₄ to introduce nitro groups, enhancing density (e.g., 5,5′-bis(trinitromethyl)-3,3′-bi-1,2,4-triazole achieves 1.89 g/cm³) .
- Detonation Properties : Calculate velocity (D) and pressure (P) via Kamlet-Jacobs equations using Gaussian-derived heat of formation (ΔHf) .
Pharmacological: How to design SAR studies to enhance antimicrobial activity of this compound derivatives?
Methodological Answer:
- Substituent Screening : Test halogen (Cl, F) or carboxy groups at the C3/C5 positions for improved binding to bacterial enoyl-ACP reductase .
- In Silico Docking : Use AutoDock Vina to predict interactions with Staphylococcus aureus dihydrofolate reductase (DHFR), prioritizing derivatives with ΔG < -8 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
